molecular formula C9H8BrClO B2660743 3-(3-Bromo-5-chlorophenyl)propanal CAS No. 1261609-48-6

3-(3-Bromo-5-chlorophenyl)propanal

Cat. No.: B2660743
CAS No.: 1261609-48-6
M. Wt: 247.52
InChI Key: ZUWAJORKBQVJFN-UHFFFAOYSA-N
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Description

3-(3-Bromo-5-chlorophenyl)propanal (CAS: 1261609-48-6) is a high-purity halogenated aromatic compound with the molecular formula C9H8BrClO and a molecular weight of 247.51 g/mol. It serves as a versatile chemical building block in medicinal chemistry and drug discovery research. The compound features both bromo and chloro substituents on its phenyl ring, which are key functional groups for facilitating further synthetic modifications via cross-coupling reactions and other transformative chemistries. This allows researchers to efficiently create diverse compound libraries for biological screening. The presence of chlorine is particularly significant in pharmaceutical development, as over 250 FDA-approved drugs contain this halogen, which often plays a critical role in optimizing drug-target interactions, metabolic stability, and binding affinity . The propanal chain offers a reactive aldehyde handle for synthesizing various derivatives, including acids, alcohols, and amines, making it a valuable intermediate for constructing more complex molecules. As such, this compound is an important reagent for researchers working in areas such as cancer research, infectious disease, and the development of central nervous system (CNS) agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(3-bromo-5-chlorophenyl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO/c10-8-4-7(2-1-3-12)5-9(11)6-8/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWAJORKBQVJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)CCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-5-chlorophenyl)propanal typically involves the bromination and chlorination of a phenylpropanal precursor. One common method is the electrophilic aromatic substitution reaction, where bromine and chlorine are introduced to the phenyl ring under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron(III) chloride to facilitate the halogenation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is typically purified through distillation or recrystallization techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-5-chlorophenyl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3-Bromo-5-chlorophenyl)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Bromo-5-chlorophenyl)propanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine and chlorine atoms on the phenyl ring can also participate in halogen bonding interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Propanal Derivatives

Compound Name Molecular Formula Substituents (Phenyl Ring) Functional Group Molecular Weight (g/mol) Key Applications/Findings References
This compound C₉H₇BrClO 3-Br, 5-Cl Aldehyde 262.51 Pharmaceutical intermediates, catalysis
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanal C₁₀H₈ClF₃O 3-Cl, 5-CF₃ Aldehyde 236.62 Agrochemical synthesis, lipophilic probes
3-(Methylthio)-propanal C₄H₈OS N/A Aldehyde, thioether 104.17 Maillard reaction products, food flavoring
3-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide C₁₀H₈BrClF₃NO 2-Cl, 5-CF₃ Amide 333.53 Drug candidates, enzyme inhibition
Propanal C₃H₆O N/A Aldehyde 58.08 Atmospheric studies, solvent production

Reactivity and Electronic Effects

  • Halogen Influence: The bromine and chlorine substituents in this compound create an electron-deficient aromatic ring, favoring electrophilic substitution at specific positions.
  • Functional Group Reactivity : The aldehyde group in propanal derivatives facilitates condensation or oxidation reactions. However, 3-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide (amide analog) exhibits lower reactivity due to resonance stabilization of the amide bond, making it more suitable for stable intermediates in drug synthesis .

Physical Properties

  • Solubility : The trifluoromethyl group in 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanal increases lipophilicity, favoring solubility in organic solvents over aqueous media compared to the bromo-chloro analog .
  • Volatility : Sulfur-containing propanals (e.g., 3-(methylthio)-propanal) exhibit higher volatility due to lower molecular weight, making them prominent in food aroma profiles, whereas halogenated derivatives are less volatile .

Q & A

Q. What non-pharmaceutical applications exist for halogenated propanals?

  • Materials Science :
  • As crosslinkers in polymer synthesis (e.g., epoxy resins) due to reactive aldehyde groups .
  • Precursors for liquid crystals or OLED materials via Schiff base formation .

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